molecular formula C12H22N2O3S2 B12387842 S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate CAS No. 90379-42-3

S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate

Cat. No.: B12387842
CAS No.: 90379-42-3
M. Wt: 306.4 g/mol
InChI Key: VOOABHIKMGRJFC-UHFFFAOYSA-N
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Description

S-(2-(((6,6-Dimethylbicyclo(311)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is a complex organic compound characterized by its unique bicyclic structure and thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(((6,6-Dimethylbicyclo(311)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate typically involves multiple steps One common approach is to start with the bicyclic compound 6,6-Dimethylbicyclo(311)hept-2-yl, which is then functionalized to introduce the amino and imino groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

In biological research, S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can form covalent bonds with nucleophilic sites on biomolecules, while the amino and imino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen sulfate
  • S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen phosphate

Uniqueness

Compared to similar compounds, S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biomolecules are required.

Properties

CAS No.

90379-42-3

Molecular Formula

C12H22N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-6,6-dimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C12H22N2O3S2/c1-12(2)9-4-3-8(10(12)5-9)6-14-11(13)7-18-19(15,16)17/h8-10H,3-7H2,1-2H3,(H2,13,14)(H,15,16,17)

InChI Key

VOOABHIKMGRJFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)CN=C(CSS(=O)(=O)O)N)C

Origin of Product

United States

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